4-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-propyl-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining an oxadiazole, a triazole, and a pyridine. Let’s break down its structure:
Oxadiazole ring (1,3,4-oxadiazole): This five-membered ring contains two nitrogen atoms and one oxygen atom.
Triazole ring (1,2,4-triazole): Another five-membered ring, the triazole, has three nitrogen atoms. Triazoles are commonly found in antifungal drugs and other bioactive compounds.
Pyridine ring: The six-membered pyridine ring is a well-known heterocycle with various applications in medicinal chemistry and industry.
Preparation Methods
Let’s explore the synthetic routes and reaction conditions for this compound:
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Formation of the Oxadiazole Ring:
- Condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate, furan-2-carbohydrazide, and 2,5-dimethylfuran-2-carbohydrazide yields disubstituted hydrazides.
- Cyclization of these hydrazides leads to symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.
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Formation of the Triazole Ring:
- Ethyl 4-[4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-carboxamido]benzoate reacts with hydrazine to produce N-[4-(hydrazinocarbonyl)phenyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide .
- Treatment of the latter with triethyl orthoformate results in a monosubstituted 1,3,4-oxadiazole.
- Reaction with carbon disulfide yields a 5-sulfanyl-1,3,4-oxadiazole derivative.
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Formation of the Pyridine Ring:
- Alkylation of the 5-sulfanyl-1,3,4-oxadiazole with 5-methoxyfuran-2-methyl and benzylaminocarbonylmethyl chlorides leads to the synthesis of novel S-substituted oxadiazole derivatives.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions would be the modified derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists exploring novel heterocycles.
Biology and Medicine: Investigate its potential as an antimicrobial, anti-inflammatory, or antitumor agent.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its effects fully.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, you can explore related structures like other oxadiazoles, triazoles, and pyridines to highlight its uniqueness.
Remember that this compound’s multifaceted structure opens up exciting possibilities for research and applications!
Properties
Molecular Formula |
C20H20N6O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H20N6O2S/c1-3-12-26-19(15-8-10-21-11-9-15)23-24-20(26)29-13-17-22-18(25-28-17)14-4-6-16(27-2)7-5-14/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
KUAUJIKRQSGQLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)OC)C4=CC=NC=C4 |
Origin of Product |
United States |
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